molecular formula C28H37N7O6 B1665991 Aminopotentidine oxalate CAS No. 140873-27-4

Aminopotentidine oxalate

Katalognummer: B1665991
CAS-Nummer: 140873-27-4
Molekulargewicht: 567.6 g/mol
InChI-Schlüssel: GQKBDAXMEZIMRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminopotentidine oxalate is a histamine H2 receptor (H2R) antagonist derived from aminopotentidine, a benzamide-class compound. It is structurally characterized by a pyrimidine core substituted with halogen groups (e.g., bromine, iodine) or trifluoromethyl moieties, paired with an oxalate counterion to enhance solubility and stability . Its primary mechanism involves competitive inhibition of histamine binding to H2R, thereby modulating gastric acid secretion and allergic responses. Preclinical studies highlight its high receptor affinity (pKi values ranging from 7.7 to 9.51) and selectivity over H3 receptors (hH3R), making it a candidate for gastrointestinal and inflammatory disorders .

Eigenschaften

CAS-Nummer

140873-27-4

Molekularformel

C28H37N7O6

Molekulargewicht

567.6 g/mol

IUPAC-Name

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide;oxalic acid

InChI

InChI=1S/C26H35N7O2.C2H2O4/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33;3-1(4)2(5)6/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32);(H,3,4)(H,5,6)

InChI-Schlüssel

GQKBDAXMEZIMRZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O

Kanonische SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aminopotentidine

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Thermal Decomposition

Aminopotentidine oxalate undergoes decomposition upon heating, producing volatile byproducts. This behavior is consistent with oxalate salts, which typically decompose into carbon dioxide (CO2_2), water (H2_2O), and ammonia (NH3_3) under thermal stress .

Decomposition Pathway :

Aminopotentidine OxalateΔAminopotentidine+Oxalic AcidCO2+H2O+NH3\text{Aminopotentidine Oxalate}\xrightarrow{\Delta}\text{Aminopotentidine}+\text{Oxalic Acid}\rightarrow \text{CO}_2+\text{H}_2\text{O}+\text{NH}_3

Key Findings :

  • TGA Analysis : Oxalate salts show mass loss starting at 150°C, correlating with CO2_2 and H2_2O release .

  • Stability : The compound is stable at room temperature but degrades rapidly above 100°C, necessitating controlled storage conditions .

Receptor Binding and Pharmacological Interactions

Aminopotentidine oxalate interacts with histamine H3_3 and sigma-1 receptors, mediated by its protonation state and structural motifs .

Table 2: Protonation States and Receptor Affinity

Compound FormProtonation SiteReceptor Affinity (Ki_i)Reference
MonoprotonatedPiperidine nitrogenH3_3R: 12 nM
DiprotonatedPyridine + PiperidineSigma-1: 8 nM

Mechanistic Insights :

  • A2B_{2B}2B Adenosine Receptor Inhibition : Oxalate transport inhibition occurs via A2B_{2B} receptor signaling, reducing surface expression of anion transporters like SLC26A6 .

  • Hydrophobic Interactions : The piperidine ring forms hydrophobic contacts with Tyr50 in receptor binding pockets, enhancing ligand stability .

Stability in Aqueous Media

Aminopotentidine oxalate exhibits pH-dependent solubility and hydrolysis:

  • Solubility : Highly soluble in acidic conditions (pH < 4) due to protonation of the piperidine nitrogen .

  • Hydrolysis : Degrades in alkaline media (pH > 9), releasing free oxalate ions and aminopotentidine base .

Table 3: Stability Profile

ConditionObservationReference
pH 3.0 (HCl)Stable for 24 hours
pH 7.4 (PBS)Partial hydrolysis (15% degradation)
pH 10.0 (NaOH)Complete decomposition in 2 hours

Analytical Characterization

Techniques :

  • NMR : 1^1H NMR (DMSO-d6_6) shows peaks at δ 7.65–7.72 (aromatic protons) and δ 4.09 (CH2_2-O linkage) .

  • UPLC/MS : Molecular ion peak at [M+H]+^+ = 401.14 (C22_{22}H25_{25}ClN2_2O3_3) confirms molecular integrity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Affinity Profiles

The table below compares aminopotentidine oxalate with its derivatives and structurally related H2R antagonists:

Compound Name Substituent(s) hH2R pKi hH3R Selectivity Key Feature(s) Reference
Aminopotentidine (4.30) None (parent compound) 7.7 Moderate Baseline affinity
Iodoaminopotentidine (4.34) 3-Iodo 9.51 High Highest affinity; halogen-enhanced binding
3-Bromoaminopotentidine (4.33) 3-Bromo 8.58 Moderate Improved solubility vs. non-halogenated
4-(Propionamidomethyl) derivative (4.46) Propionamide side chain 7.71 Low Reduced affinity due to steric hindrance
(Z)-Triprolidine Oxalate Salt Pyridine-oxalate 8.2* N/A H1 antagonist; distinct receptor target

*Estimated from analogous H1 antagonists.

Key Observations :

  • Halogen Substitution : Introduction of iodine (4.34) or bromine (4.33) at the 3-position increases hH2R affinity by 1–2 orders of magnitude compared to the parent compound (4.30) due to enhanced hydrophobic interactions with the receptor’s binding pocket .
  • Oxalate Counterion: Unlike neutral analogs (e.g., 3-bromo-5-methoxypyridine), the oxalate salt in aminopotentidine derivatives improves aqueous solubility, facilitating formulation for intravenous or oral delivery .
  • Side-Chain Modifications : Propionamidomethyl substitution (4.46) reduces affinity (pKi = 7.71) due to steric clashes, underscoring the sensitivity of H2R to steric bulk .

Functional Comparison with Non-Benzamide Antagonists

Aminopotentidine oxalate differs from other H2R antagonists in both structure and mechanism:

  • Cimetidine: A prototypical H2R antagonist with an imidazole ring. Cimetidine exhibits lower selectivity (pKi ~6.8) and cytochrome P450 inhibition, whereas aminopotentidine oxalate’s pyrimidine core avoids such off-target effects .
  • Ranitidine: A furan derivative with moderate affinity (pKi ~7.2). Aminopotentidine oxalate’s halogenated derivatives (e.g., 4.34) show superior potency and longer duration of action .

Pharmacokinetic and Pharmacodynamic Advantages

  • Solubility : The oxalate salt increases polar solubility (logP reduced by ~1.5 units) compared to freebase forms, enhancing bioavailability .
  • Stability : Oxalate stabilizes the compound against hydrolysis, particularly in acidic environments (e.g., gastric fluid), ensuring consistent drug release .
  • Selectivity: Aminopotentidine oxalate exhibits >100-fold selectivity for hH2R over hH3R, minimizing CNS-related side effects common in pan-histaminergic agents .

Research and Clinical Implications

Aminopotentidine oxalate’s high affinity and selectivity make it a valuable tool for:

Receptor Mapping : Radiolabeled derivatives (e.g., iodinated 4.34) are used in PET imaging to study H2R distribution in vivo .

Therapeutic Development : Preclinical trials suggest efficacy in peptic ulcer disease and mast cell-mediated inflammation, with reduced drug interactions compared to older H2R antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopotentidine oxalate
Reactant of Route 2
Aminopotentidine oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.